PF-03049423 free base

Description

Properties

IUPAC Name |

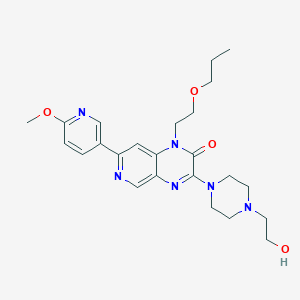

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLNAGRCHNMKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)C4=CN=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954138-07-9 | |

| Record name | PF-03049423 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954138079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03049423 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZX3Z9945 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of PF-03049423: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of PF-03049423, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. PF-03049423, chemically known as 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, was developed by Pfizer for potential therapeutic applications requiring PDE5 inhibition. This document details the lead optimization process, structure-activity relationships (SAR), and the synthetic route developed for its preparation. Furthermore, it includes comprehensive experimental protocols for key biological assays and in vivo studies, along with a summary of its biological activity and pharmacokinetic profile.

Discovery of PF-03049423: A Lead Optimization Journey

The discovery of PF-03049423 stemmed from a lead optimization program focused on a series of aminopyridopyrazinones as PDE5 inhibitors. The initial lead compounds, while potent, exhibited suboptimal pharmacokinetic properties or toxicity profiles that precluded further development. The research aimed to identify a candidate with improved potency, selectivity, and drug-like properties, including brain penetrance, to explore its therapeutic potential in central nervous system disorders.

The optimization strategy focused on modifying different positions of the pyridopyrazinone scaffold to enhance the desired characteristics. Key modifications included the introduction of a 4-(2-hydroxyethyl)piperazin-1-yl group at the 3-position, which was found to significantly improve aqueous solubility and maintain high potency. The 7-position was functionalized with a 6-methoxypyridin-3-yl group, contributing to the high affinity for the PDE5 enzyme. Finally, the 1-position was substituted with a 2-propoxyethyl group to optimize the overall pharmacokinetic profile. This systematic approach led to the identification of PF-03049423 as a clinical candidate.

Signaling Pathway

PF-03049423 is a phosphodiesterase 5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, PF-03049423 increases the intracellular concentration of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events. This ultimately results in smooth muscle relaxation and vasodilation.

What is the chemical structure of PF-03049423 free base?

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03049423 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive technical overview of PF-03049423 free base, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to support further research and development efforts related to this compound.

Chemical Structure and Identifiers

The chemical structure and key identifiers for this compound are provided below.

Chemical Name: 3-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one.[1]

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C24H32N6O4 |

| Molecular Weight | 468.56 g/mol |

| IUPAC Name | 3-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one |

| SMILES | CCCOCCN1C(=O)C(=C2C=C(N=C12)C3=CC(=NC=C3)OC)N4CCN(CC4)CCO |

| InChI | InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3 |

| InChIKey | UXZXJALEGQQPAJ-UHFFFAOYSA-N |

| ChEMBL ID | CHEMBL591501 |

Mechanism of Action: PDE5 Inhibition

PF-03049423 exerts its pharmacological effects through the specific inhibition of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. By inhibiting PDE5, PF-03049423 prevents the degradation of cGMP, leading to its accumulation within cells.

The elevated levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates a variety of downstream targets. This cascade of events ultimately results in smooth muscle relaxation, vasodilation, and other physiological responses mediated by the NO/cGMP signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of PF-03049423 can be achieved through a multi-step process as described in the medicinal chemistry literature. A general synthetic scheme is outlined below.

A detailed, step-by-step protocol for the synthesis is not publicly available in full detail. However, the key transformations involve the construction of the core pyridopyrazinone scaffold, followed by sequential Suzuki coupling and nucleophilic substitution reactions to introduce the methoxypyridinyl and hydroxyethylpiperazinyl moieties, respectively.

PDE5 Inhibition Assay

The inhibitory activity of PF-03049423 against PDE5 can be determined using a variety of in vitro assay formats. A common method is a fluorescence polarization (FP) based assay.

Principle:

This assay measures the displacement of a fluorescently labeled cGMP analog from the active site of the PDE5 enzyme by the inhibitor. When the fluorescent ligand is bound to the larger enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. In the presence of an inhibitor, the fluorescent ligand is displaced, tumbles more rapidly, and results in a lower fluorescence polarization signal.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (cGMP-FAM)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

PF-03049423 (or other test compounds)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Compound Preparation: Prepare a serial dilution of PF-03049423 in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add assay buffer to all wells.

-

Add the diluted PF-03049423 or vehicle control (DMSO in assay buffer) to the appropriate wells.

-

Add the PDE5A1 enzyme to all wells except for the "no enzyme" control.

-

Add the cGMP-FAM substrate to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the reaction to reach equilibrium.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

-

Physicochemical and Biological Data

Table 2: Summary of Physicochemical and In Vitro Biological Data for PF-03049423

| Parameter | Value | Reference |

| Molecular Weight | 468.56 g/mol | |

| PDE5 IC₅₀ | 0.3 nM | (Hughes et al., 2010) |

| Aqueous Solubility (pH 7.4) | > 200 µM | (Hughes et al., 2010) |

Conclusion

PF-03049423 is a highly potent and selective PDE5 inhibitor with favorable physicochemical properties. This technical guide provides essential information regarding its chemical structure, mechanism of action, and relevant experimental protocols. The detailed information and methodologies presented are intended to facilitate further investigation and application of this compound in drug discovery and development.

References

PF-03049423: A Phosphodiesterase-5 Inhibitor with Limited Publicly Available Binding Affinity Data

For drug development professionals, researchers, and scientists, a comprehensive understanding of a compound's target binding affinity is crucial for evaluating its therapeutic potential and guiding further investigation. This technical guide addresses the publicly available information regarding the target binding affinity of PF-03049423, a free base compound identified as a phosphodiesterase-5 (PDE5) inhibitor.

Despite its investigation in a clinical trial for ischemic stroke, detailed preclinical data on the quantitative binding affinity and selectivity of PF-03049423 remains largely within proprietary domains and is not extensively published in the public scientific literature. This guide summarizes the known information and outlines the general experimental approaches and signaling pathways relevant to such a compound.

Target and Mechanism of Action

PF-03049423's primary molecular target is phosphodiesterase type 5 (PDE5A), an enzyme that plays a critical role in the cGMP signaling pathway.[1] By inhibiting PDE5A, PF-03049423 prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn mediates various physiological responses, including smooth muscle relaxation and vasodilation.

Quantitative Binding Affinity Data

A thorough review of publicly accessible scientific databases and literature did not yield specific quantitative binding affinity data for PF-03049423, such as dissociation constants (Kd), inhibitor constants (Ki), or half-maximal inhibitory concentrations (IC50) from direct enzymatic or binding assays. This information is critical for a precise understanding of the compound's potency and its direct interaction with PDE5A.

While the compound was advanced to clinical trials, suggesting potent and selective PDE5 inhibition was likely demonstrated in preclinical studies, these specific values have not been publicly disclosed.

Selectivity Profile

The selectivity of a PDE inhibitor across the various PDE families is a key determinant of its therapeutic window and side-effect profile. Ideally, a comprehensive selectivity panel would be screened to determine the IC50 or Ki values of PF-03049423 against other PDE isoforms (PDE1-11). This information is not currently available in the public domain.

Furthermore, kinase selectivity profiling is a standard practice in modern drug discovery to identify potential off-target effects that could lead to toxicity or unexpected pharmacology. No public data exists on the kinase selectivity profile of PF-03049423.

Experimental Protocols for Target Binding Affinity Determination

While specific protocols for PF-03049423 are not available, the following represents a standard methodology for determining the binding affinity of a small molecule inhibitor to a phosphodiesterase enzyme like PDE5.

In Vitro PDE5 Enzymatic Assay (Hypothetical Workflow)

This generalized workflow illustrates how the inhibitory activity of a compound like PF-03049423 against PDE5 would typically be assessed.

Caption: Generalized workflow for an in vitro PDE5 enzymatic assay.

Methodology Detail (Hypothetical):

-

Reagent Preparation: All reagents, including purified recombinant human PDE5A, the substrate cGMP, and assay buffer (e.g., Tris-HCl with MgCl2), are prepared and brought to the appropriate temperature.

-

Compound Dilution: PF-03049423 is serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in assay buffer to achieve a range of final concentrations for testing.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding the cGMP substrate to wells containing the PDE5 enzyme and the test compound (or vehicle control). The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, often by the addition of a quenching agent.

-

Detection: The amount of product (5'-GMP) generated is quantified. Common methods include using a secondary enzyme that converts 5'-GMP to a detectable signal (e.g., via ATP depletion measured by luminescence in a Kinase-Glo® like format, or by using fluorescently labeled substrates).

-

Data Analysis: The measured signal is converted to percent inhibition relative to controls. The resulting data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway

The mechanism of action of PF-03049423 is centered on the nitric oxide (NO)-cGMP signaling pathway.

Caption: The NO-cGMP signaling pathway and the inhibitory action of PF-03049423.

Conclusion

PF-03049423 is a known PDE5A inhibitor that has undergone clinical investigation. However, a significant gap exists in the public domain regarding its specific quantitative target binding affinity and selectivity profile. For researchers and drug development professionals, this lack of data hinders a full and independent assessment of the compound's preclinical pharmacological profile. The information presented here is based on the established mechanism of action for PDE5 inhibitors and general methodologies used in the field. Access to the proprietary preclinical data package would be necessary for a complete and in-depth technical understanding of PF-03049423's target binding characteristics.

References

In Vitro Characterization of PF-03049423 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03049423 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive technical overview of the methodologies for the in vitro characterization of PF-03049423 free base. It is intended to serve as a guide for researchers and drug development professionals, detailing the core principles and experimental protocols necessary to evaluate its biochemical potency, cellular activity, and mechanism of action. While specific proprietary data for PF-03049423 is not publicly available, this guide presents representative data and established protocols for a highly selective PDE5 inhibitor, offering a robust framework for its preclinical assessment.

Introduction

PF-03049423 is a pyrido[3,4-b]pyrazin-2(1H)-one derivative that has been investigated for its therapeutic potential in neurological conditions such as ischemic stroke.[1] Its primary mechanism of action is the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, PF-03049423 leads to an accumulation of intracellular cGMP, a key second messenger in various signaling pathways. This guide outlines the essential in vitro assays required to characterize the pharmacological profile of PF-03049423.

Mechanism of Action: PDE5 Inhibition

The nitric oxide (NO)-cGMP signaling pathway is central to the mechanism of action of PF-03049423. In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are mediated by cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and other phosphodiesterases. PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal. PF-03049423, as a competitive inhibitor of PDE5, prevents this degradation, leading to elevated cGMP levels and enhanced downstream signaling.

Data Presentation: In Vitro Pharmacological Profile

The following tables summarize representative quantitative data for a potent and selective PDE5 inhibitor, analogous to what would be determined for PF-03049423.

Table 1: Biochemical Potency against PDE Isozymes

| Enzyme | IC50 (nM) |

| PDE5A1 | 1.5 |

| PDE1B | 250 |

| PDE2A | >10,000 |

| PDE3A | >10,000 |

| PDE4D | >10,000 |

| PDE6C | 25 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Cellular Activity in a cGMP-Dependent Reporter Assay

| Cell Line | EC50 (nM) |

| HEK293 (expressing human PDE5A1) | 15 |

EC50 represents the concentration of the inhibitor that elicits a half-maximal response in a cellular context.

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

Biochemical PDE5 Inhibition Assay

This assay quantifies the direct inhibitory effect of PF-03049423 on the enzymatic activity of purified PDE5.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in an appropriate assay buffer containing a low percentage of DMSO.

-

Dilute recombinant human PDE5A1 enzyme to the desired concentration in the assay buffer.

-

Prepare the cGMP substrate solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted PF-03049423 solutions.

-

Add the diluted PDE5 enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

-

Incubate the plate at 37°C for a specific time, ensuring the reaction remains in the linear range.

-

Terminate the reaction using a stop solution.

-

-

Detection and Analysis:

-

The amount of 5'-GMP produced can be quantified using various methods, such as a fluorescence polarization (FP) assay or a scintillation proximity assay (SPA).

-

Calculate the percentage of inhibition for each concentration of PF-03049423 relative to controls.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Cellular cGMP Accumulation Assay

This cell-based assay measures the ability of PF-03049423 to increase intracellular cGMP levels in response to a nitric oxide donor.

Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing human PDE5A.

-

Seed the cells into a 96-well cell culture plate and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with serial dilutions of PF-03049423 for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a nitric oxide donor, such as sodium nitroprusside (SNP), to activate soluble guanylate cyclase and induce cGMP production.

-

-

Cell Lysis and cGMP Quantification:

-

Lyse the cells to release the intracellular cGMP.

-

Quantify the cGMP levels in the cell lysates using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Normalize the cGMP levels to the protein concentration in each well.

-

Plot the fold-increase in cGMP against the concentration of PF-03049423 to determine the EC50 value.

-

Conclusion

The in vitro characterization of this compound relies on a series of well-established biochemical and cellular assays. By determining its inhibitory potency against PDE5, its selectivity over other PDE isozymes, and its functional activity in a cellular context, a comprehensive pharmacological profile can be established. The methodologies and representative data presented in this guide provide a foundational framework for the continued investigation and development of PF-03049423 and other novel PDE5 inhibitors.

References

Unveiling the Preclinical Journey of PF-03049423: A Technical Guide to its Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies surrounding the preclinical pharmacokinetic evaluation of PF-03049423 free base, a selective phosphodiesterase-5 (PDE5) inhibitor. While specific quantitative data for PF-03049423 in animal models is not publicly available, this document serves as a comprehensive resource, outlining the standard experimental protocols, data presentation formats, and relevant biological pathways. The data presented in the tables is illustrative and based on typical pharmacokinetic profiles observed for similar small molecule drugs in the specified animal models.

Introduction to PF-03049423 and Preclinical Pharmacokinetics

PF-03049423 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the cGMP signaling pathway. By inhibiting PDE5, PF-03049423 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. Preclinical pharmacokinetic (PK) studies are a cornerstone of the drug development process, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies in animal models are critical for dose selection in first-in-human clinical trials and for understanding the potential for drug-drug interactions and toxicity.

Illustrative Pharmacokinetic Parameters of PF-03049423 in Animal Models

The following tables summarize the kind of quantitative pharmacokinetic data that would be generated in preclinical studies for a compound like PF-03049423.

Table 1: Illustrative Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rat (2 mg/kg) | Dog (1 mg/kg) | Monkey (1 mg/kg) |

| C₀ (ng/mL) | 1500 | 1200 | 1000 |

| AUC₀₋t (ngh/mL) | 3000 | 2800 | 2500 |

| AUC₀₋inf (ngh/mL) | 3100 | 2900 | 2600 |

| t₁/₂ (h) | 2.5 | 4.0 | 3.5 |

| CL (mL/min/kg) | 10.8 | 5.8 | 6.4 |

| Vdss (L/kg) | 1.5 | 2.0 | 1.8 |

C₀: Initial plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state.

Table 2: Illustrative Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rat (10 mg/kg) | Dog (5 mg/kg) | Monkey (5 mg/kg) |

| Cmax (ng/mL) | 800 | 600 | 500 |

| Tmax (h) | 1.0 | 1.5 | 2.0 |

| AUC₀₋t (ngh/mL) | 4500 | 4000 | 3500 |

| AUC₀₋inf (ngh/mL) | 4600 | 4100 | 3600 |

| t₁/₂ (h) | 3.0 | 4.5 | 4.0 |

| F (%) | 30 | 50 | 45 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are standard protocols for key experiments.

Animal Models and Dosing

-

Species: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used species.

-

Housing: Animals are housed in temperature and humidity-controlled environments with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Dosing:

-

Intravenous (IV): The drug is typically formulated in a vehicle suitable for injection (e.g., saline, PEG400/water) and administered as a bolus dose via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

Oral (PO): The drug is formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose from a cannulated artery or vein (e.g., jugular vein in rats, cephalic vein in dogs and monkeys). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as WinNonlin®.

-

Parameters: Key parameters calculated include Cmax, Tmax, AUC, t₁/₂, CL, and Vdss. Oral bioavailability (F) is calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

Signaling Pathway and Experimental Workflow

Visualizing complex biological and experimental processes is essential for clear communication.

Caption: Mechanism of action of PF-03049423 via PDE5 inhibition.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profiling of PF-03049423 in various animal models is a critical step in its development as a potential therapeutic agent. This guide provides a framework for understanding the methodologies and data interpretation involved in such studies. While specific data for PF-03049423 remains proprietary, the illustrative data and detailed protocols herein offer valuable insights for researchers and scientists in the field of drug development. The consistent application of robust experimental designs and bioanalytical methods is paramount to successfully translating promising preclinical candidates into the clinical setting.

Early-Stage Research on PF-03049423: A Technical Overview of a Novel PDE5 Inhibitor

For Immediate Release: A Technical Guide for Drug Development Professionals

This document provides an in-depth analysis of the early-stage, preclinical research on PF-03049423, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. Developed by Pfizer, this compound, chemically identified as 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, was notable for its excellent potency, selectivity profile, and ability to penetrate the blood-brain barrier.[1][2]

While later evaluated in a Phase 2 clinical trial for acute ischemic stroke (NCT01208233), which was ultimately terminated due to futility, the foundational preclinical research highlighted its significant potential as a PDE5 inhibitor.[1] This guide focuses exclusively on that initial discovery and characterization phase.

Core Quantitative Data

The early research on PF-03049423 established its profile as a highly effective and selective inhibitor of the PDE5 enzyme. The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies.

Table 1: In Vitro Enzyme Inhibition and Selectivity

| Target Enzyme | IC50 (nM) | Selectivity vs. PDE5 |

| PDE5 | 1.3 | - |

| PDE6 | 110 | 85-fold |

| PDE1 | >10,000 | >7700-fold |

| PDE2 | >10,000 | >7700-fold |

| PDE3 | >10,000 | >7700-fold |

| PDE4 | >10,000 | >7700-fold |

Data sourced from Hughes et al., J Med Chem. 2010;53(6):2656-60. Note: Specific IC50 values for PDEs 1-4 were not detailed in the abstract but were stated to be >10,000 nM.

Table 2: Preclinical Pharmacokinetic Profile (Spontaneously Hypertensive Rat Model)

| Parameter | Value |

| Dose | 1 mg/kg, oral (p.o.) |

| Cmax | 154 ng/mL |

| Tmax | 1.0 h |

| AUC (0-24h) | 610 ng*h/mL |

| Bioavailability (F) | 42% |

| Brain Penetrance | Demonstrated |

Data sourced from the abstract of Hughes et al., J Med Chem. 2010;53(6):2656-60. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved in the early-stage evaluation of PF-03049423, the following diagrams have been generated.

Caption: Mechanism of action for PF-03049423 in the cGMP signaling pathway.

Caption: Preclinical development workflow for PF-03049423.

Experimental Protocols

While the full, detailed experimental protocols for the early-stage research on PF-03049423 are proprietary to Pfizer and not fully available in the public domain, the primary publication outlines the methodologies used.

In Vitro PDE5 Inhibition Assay (Summarized)

The potency and selectivity of PF-03049423 were determined using isolated enzyme assays.

-

Enzyme Source: Recombinant human phosphodiesterase enzymes (PDE1-6) were used.

-

Principle: The assay measures the ability of the compound to inhibit the hydrolysis of cyclic guanosine monophosphate (cGMP) by the PDE5 enzyme. A standard method, such as a scintillation proximity assay (SPA) or a fluorescence polarization (FP) assay, was likely employed.

-

Procedure:

-

A fixed concentration of the PDE5 enzyme was incubated with varying concentrations of PF-03049423.

-

A labeled cGMP substrate (e.g., [³H]cGMP) was added to initiate the enzymatic reaction.

-

The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 37 °C).

-

The reaction was terminated, and the amount of hydrolyzed product (e.g., [³H]GMP) was quantified.

-

The concentration of PF-03049423 that resulted in 50% inhibition of enzyme activity (IC50) was calculated by fitting the data to a dose-response curve.

-

-

Selectivity: The same protocol was repeated using other PDE isozymes (PDE1, 2, 3, 4, 6) to determine the IC50 values for off-target inhibition and establish the selectivity profile.

In Vivo Pharmacokinetic and Pharmacodynamic Studies (Summarized)

These studies were conducted in spontaneously hypertensive rats (SHR) to assess the compound's behavior in a living system.

-

Animal Model: Spontaneously Hypertensive Rat (SHR), a common model for studying cardiovascular effects.[2]

-

Pharmacokinetic Protocol:

-

A single oral dose (e.g., 1 mg/kg) of PF-03049423 was administered to the rats.

-

Blood samples were collected at multiple time points over a 24-hour period.

-

Plasma was separated, and the concentration of PF-03049423 was measured using a validated analytical method (likely LC-MS/MS - Liquid Chromatography-Mass Spectrometry).

-

Pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability were calculated from the plasma concentration-time data.

-

-

Pharmacodynamic Protocol:

-

The primary pharmacodynamic endpoint was the effect on blood pressure.

-

Blood pressure was monitored continuously in the SHR model following oral administration of the compound.

-

The magnitude and duration of the blood pressure-lowering effect were recorded and correlated with the pharmacokinetic profile.

-

-

Brain Penetrance Assessment: To confirm the compound's ability to cross the blood-brain barrier, brain tissue samples were likely collected at a specific time point post-dosing, and the concentration of PF-03049423 in the brain was measured and compared to plasma concentrations.[2]

Conclusion

The early-stage research on PF-03049423 successfully identified a novel, potent, and selective PDE5 inhibitor with favorable oral pharmacokinetics and demonstrated central nervous system penetration in preclinical models.[2] This foundational work underscored its potential as a therapeutic agent, leading to its advancement into clinical trials. While its development for ischemic stroke was not successful, the initial research provides a valuable case study in the discovery and optimization of pyridopyrazinone-based PDE5 inhibitors.

References

- 1. Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

PF-03049423 Free Base: A Technical Guide to Solubility and Stability Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the free base form of PF-03049423, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Due to the limited availability of public data on the physicochemical properties of PF-03049423, this document serves as a practical "how-to" guide, offering detailed experimental protocols for determining its solubility and stability profiles. These protocols are grounded in industry-standard methodologies and regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The guide includes templates for data presentation, detailed step-by-step experimental procedures, and visualizations of the relevant biological pathway and experimental workflows to aid researchers in generating robust and reliable data for this compound.

Introduction

PF-03049423, with the chemical name 3-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes, including smooth muscle relaxation. By inhibiting PDE5, PF-03049423 leads to an accumulation of cGMP, thereby potentiating its downstream effects.

A thorough understanding of the solubility and stability of a drug candidate is paramount for its successful development. These properties influence bioavailability, formulation design, and shelf-life. This guide provides the necessary protocols to systematically evaluate the solubility and stability of PF-03049423 free base.

Data Presentation

Effective data management and presentation are crucial for the interpretation and comparison of experimental results. The following tables are templates for organizing the solubility and stability data for PF-03049423.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Medium | Temperature (°C) | pH (for aqueous media) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | 7.4 | Shake-Flask | ||

| 0.1 N HCl | 25 | 1.2 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | 7.4 | Shake-Flask | ||

| Methanol | 25 | N/A | Shake-Flask | ||

| Ethanol | 25 | N/A | Shake-Flask | ||

| DMSO | 25 | N/A | Shake-Flask | ||

| Acetonitrile | 25 | N/A | Shake-Flask |

Table 2: Kinetic Solubility of this compound in Aqueous Buffer

| Buffer System | pH | Incubation Time (h) | Solubility (µM) | Method |

| PBS | 7.4 | 1 | Nephelometry | |

| PBS | 7.4 | 24 | Nephelometry | |

| Acetate Buffer | 4.5 | 1 | Nephelometry | |

| Acetate Buffer | 4.5 | 24 | Nephelometry |

Table 3: pH-Solubility Profile of this compound at 25°C

| pH | Buffer System | Solubility (mg/mL) |

| 1.2 | HCl | |

| 2.0 | Glycine | |

| 3.0 | Citrate | |

| 4.0 | Acetate | |

| 5.0 | Acetate | |

| 6.0 | Phosphate | |

| 7.0 | Phosphate | |

| 8.0 | Borate | |

| 9.0 | Borate | |

| 10.0 | Carbonate |

Table 4: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time Points | % Degradation | Major Degradants (if identified) |

| 0.1 N HCl (aq) | |||

| 0.1 N NaOH (aq) | |||

| 3% H₂O₂ (aq) | |||

| Heat (Solid, 80°C) | |||

| Heat (Solution, 80°C) | |||

| Photostability (ICH Q1B) |

Table 5: ICH Stability Study of this compound (Solid State)

| Storage Condition | Time Point | Appearance | Assay (%) | Purity (%) |

| 25°C/60% RH | 0 | |||

| 3 months | ||||

| 6 months | ||||

| 9 months | ||||

| 12 months | ||||

| 40°C/75% RH | 0 | |||

| 1 month | ||||

| 3 months | ||||

| 6 months |

Experimental Protocols

The following sections provide detailed methodologies for conducting the key solubility and stability experiments.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, 0.1 N HCl, PBS pH 7.4, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 4, 8, 24, 48 hours) to confirm that equilibrium has been achieved.

-

After shaking, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with an appropriate solvent and analyze the concentration of PF-03049423 using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or µM.

Kinetic Solubility Assay

This high-throughput method is useful for early drug discovery screening.[3][4]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure (Nephelometry):

-

Prepare a serial dilution of the PF-03049423 DMSO stock solution in DMSO.

-

Add a small volume of each DMSO solution to the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well to achieve the final desired concentrations.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 1 and 24 hours).

-

Measure the light scattering of the solutions in a nephelometer.

-

The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

pH-Solubility Profile

Objective: To determine the solubility of this compound as a function of pH.

Materials:

-

This compound (solid)

-

A series of buffers covering a wide pH range (e.g., pH 1-10)

-

pH meter

-

Other materials as listed for the Shake-Flask Method.

Procedure:

-

Perform the shake-flask solubility method as described in section 3.1.

-

Use a series of buffers of different pH values as the solvent.

-

Ensure the pH of the saturated solution is measured at the end of the experiment.

-

Plot the measured solubility (on a logarithmic scale) against the final pH of the solution.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound (solid and in solution)

-

0.1 N HCl, 0.1 N NaOH

-

3% Hydrogen peroxide

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/MS or other stability-indicating analytical method

Procedure:

-

Acid and Base Hydrolysis: Dissolve PF-03049423 in 0.1 N HCl and 0.1 N NaOH. Store the solutions at room temperature or elevated temperature (e.g., 60°C) and analyze samples at various time points.

-

Oxidation: Dissolve PF-03049423 in a solution of 3% hydrogen peroxide. Store at room temperature and analyze at different time intervals.

-

Thermal Degradation: Expose solid PF-03049423 and a solution of the compound to elevated temperatures (e.g., 80°C) and analyze at set time points.

-

Photostability: Expose solid PF-03049423 to light conditions as specified in ICH guideline Q1B.

-

Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Calculate the percentage of degradation and, if possible, identify the major degradants using techniques like mass spectrometry.

ICH Stability Study (Long-Term and Accelerated)

This formal study is required for determining the re-test period and storage conditions.

Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.

Materials:

-

This compound (solid) stored in its proposed container closure system

-

ICH-compliant stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)

-

Validated stability-indicating analytical method

Procedure:

-

Place samples of PF-03049423 in stability chambers set to the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, purity, and other relevant quality attributes.

-

Compile the data and evaluate for any significant changes over time.

Mandatory Visualizations

Signaling Pathway

PF-03049423 is a phosphodiesterase type 5 (PDE5) inhibitor. The diagram below illustrates the cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.

Caption: cGMP signaling pathway and the inhibitory action of PF-03049423 on PDE5.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Caption: Workflow for the Forced Degradation Study.

Conclusion

While specific public data on the solubility and stability of this compound is scarce, this technical guide provides a robust framework for its comprehensive physicochemical characterization. By following the detailed experimental protocols and utilizing the provided templates for data organization and visualization, researchers and drug development professionals can generate the critical data necessary to advance the development of this promising PDE5 inhibitor. Adherence to these standardized methods will ensure data quality and facilitate informed decision-making throughout the drug development lifecycle.

References

PF-03049423 Free Base: A Technical Overview of Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available safety and toxicological information for PF-03049423 free base. Detailed preclinical toxicology data, including quantitative measures such as NOAEL (No-Observed-Adverse-Effect Level) and specific findings from genotoxicity, carcinogenicity, and reproductive toxicology studies, are not extensively available in the public domain and are likely proprietary to the manufacturer. The information presented herein is primarily derived from clinical trial data and the established pharmacology of the drug class.

Introduction

PF-03049423 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It was investigated for its therapeutic potential in neurorestoration following acute ischemic stroke. While the compound did not demonstrate efficacy in clinical trials for this indication, a satisfactory safety and tolerability profile was observed in human subjects. This guide provides a comprehensive overview of the known safety profile of PF-03049423, its mechanism of action, and general principles of toxicological assessment relevant to this class of compounds.

Clinical Safety Profile

The primary source of safety data for PF-03049423 in humans comes from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT01208233) in subjects with acute ischemic stroke.[1][2]

Key Findings:

-

Overall Safety: The study concluded that PF-03049423 demonstrated a satisfactory safety and tolerability profile.[1][2]

-

Study Termination: The clinical trial was terminated due to futility, meaning it was unlikely to show a significant benefit, not due to safety concerns.

-

Adverse Events: Specific adverse event data from the trial are not detailed in the available publications. As with other PDE5 inhibitors, potential class-related side effects could include headache, flushing, and changes in blood pressure.

Mechanism of Action and Signaling Pathway

PF-03049423 exerts its pharmacological effect by inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, PF-03049423 leads to an accumulation of cGMP in cells.

The primary signaling pathway involved is the Nitric Oxide (NO)-cGMP pathway:

-

Nitric Oxide (NO) Production: In response to various stimuli, NO is produced by nitric oxide synthase (NOS).

-

Guanylate Cyclase Activation: NO diffuses into target cells and activates soluble guanylate cyclase (sGC).

-

cGMP Formation: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors, leading to various physiological responses, including smooth muscle relaxation and vasodilation.

-

PDE5 Inhibition: PF-03049423 blocks the action of PDE5, preventing the breakdown of cGMP and thereby potentiating the effects of the NO/sGC/cGMP pathway.

Preclinical Toxicology Assessment: A General Overview

While specific data for PF-03049423 is not publicly available, a standard preclinical toxicology program for a small molecule drug candidate typically includes the following studies to support clinical development. The methodologies for these studies are guided by international regulatory guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

General Toxicology

-

Single-Dose Toxicity Studies: These studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration of the test compound. They are typically conducted in two mammalian species (one rodent, one non-rodent).

-

Repeat-Dose Toxicity Studies: These studies evaluate the toxic effects of the compound after repeated daily administration over a defined period (e.g., 28 days, 3 months, 6 months). They are crucial for identifying target organ toxicities, establishing a No-Observed-Adverse-Effect Level (NOAEL), and informing dose selection for clinical trials.

Safety Pharmacology

This set of studies investigates the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests typically includes assessments of:

-

Central Nervous System (CNS): Effects on behavior, coordination, and other neurological functions.

-

Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG).

-

Respiratory System: Effects on respiratory rate and function.

Genotoxicity

Genotoxicity studies are performed to identify compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests includes:

-

Ames Test: A bacterial reverse mutation assay to detect gene mutations.

-

In vitro Chromosomal Aberration Test: An assay in mammalian cells to detect chromosomal damage.

-

In vivo Micronucleus Test: An assay in rodents to assess chromosomal damage in bone marrow cells.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumor-forming potential of a drug. These are usually conducted for drugs intended for chronic use.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a generalized workflow for the preclinical safety and toxicology assessment of a new chemical entity.

Summary and Conclusion

PF-03049423 is a PDE5 inhibitor that was found to be safe and well-tolerated in a Phase 2 clinical trial for acute ischemic stroke, although it did not demonstrate efficacy for this indication. The lack of publicly available preclinical toxicology data limits a more in-depth assessment of its non-clinical safety profile. For drug development professionals, the safety assessment of any new PDE5 inhibitor would follow a comprehensive preclinical program as outlined in this guide, with careful attention to potential class-related effects on the cardiovascular system. Further investigation into the safety profile of PF-03049423 would require access to proprietary preclinical study reports.

References

Methodological & Application

Application Notes and Protocols for Dissolving PF-03049423 Free Base for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03049423 is a potent small molecule inhibitor with relevance in various signaling pathways. As with many kinase inhibitors, the free base form of PF-03049423 is often characterized by low aqueous solubility, presenting a challenge for its application in in vitro cell culture experiments.[1][2] This document provides a detailed protocol for the proper dissolution and preparation of PF-03049423 free base to ensure consistent and reliable results in cell-based assays. The following guidelines are based on established methods for handling hydrophobic compounds for in vitro studies.[3][4]

Quantitative Data Summary

| Solvent | General Solubility | Recommended Concentration for Stock Solution | Notes |

| DMSO (Dimethyl Sulfoxide) | Generally high | 1-100 mM | The most common solvent for preparing stock solutions of hydrophobic inhibitors.[3][4] |

| Ethanol | Variable | Lower than DMSO | Can be used, but may have higher cell toxicity at lower dilutions. |

| Methanol | Variable | Lower than DMSO | Similar to ethanol, with potential for cell toxicity. |

| Water | Very low to insoluble | Not recommended | The free base form of most kinase inhibitors has poor aqueous solubility. |

| Cell Culture Media | Very low | Not recommended for direct dissolution | Direct addition of the powder to media will likely result in poor dissolution and inaccurate concentrations. |

Experimental Protocols

This section outlines the step-by-step methodology for preparing a stock solution of this compound and subsequent working solutions for cell culture experiments.

Materials

-

This compound powder

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Sterile serological pipettes and pipette tips

-

Cell culture medium appropriate for the cell line

-

Sterile 0.22 µm syringe filter (optional, for sterilization of stock solution if needed)

Preparation of PF-03049423 Stock Solution (10 mM in DMSO)

-

Equilibrate: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh the desired amount of PF-03049423 powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you would need to calculate the required mass based on its molecular weight.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.[3] Avoid excessive heating, as it may degrade the compound.

-

-

Sterilization (Optional): If sterility of the stock solution is a major concern, it can be filtered through a 0.22 µm DMSO-compatible syringe filter. However, as DMSO is typically sterile and will be highly diluted in the final culture medium, this step is often not necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions in Cell Culture Medium

-

Thawing: Thaw a single aliquot of the PF-03049423 stock solution at room temperature.

-

Dilution:

-

Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

It is crucial to add the DMSO stock solution to the culture medium and mix immediately and thoroughly to prevent precipitation of the compound.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[3]

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to the cell culture medium. This is essential to distinguish the effects of the inhibitor from any potential effects of the solvent.

-

Application to Cells: Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing the desired concentration of PF-03049423 or the vehicle control.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for PF-03049423 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of PF-03049423, a phosphodiesterase-5 (PDE5) inhibitor, in primary neuron cultures. This document is intended to guide researchers in investigating the potential neuroprotective and neurorestorative effects of this compound in an in vitro setting. While clinical trials in acute ischemic stroke did not show therapeutic efficacy, in vitro studies can still provide valuable insights into its cellular mechanisms of action.[1][2]

Introduction to PF-03049423

PF-03049423 is a potent and selective inhibitor of phosphodiesterase-5 (PDE5). PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including neuronal function. By inhibiting PDE5, PF-03049423 increases intracellular levels of cGMP, which can modulate downstream signaling pathways. In the context of neuroscience, PDE5 inhibitors have been explored for their potential neuroprotective and neurorestorative effects.[1]

Chemical Properties:

| Property | Value |

| IUPAC Name | 3-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one |

| Molecular Formula | C26H35N7O4 |

| Molecular Weight | 509.6 g/mol |

| Solubility | Soluble in DMSO |

Experimental Protocols

Primary Neuron Culture Protocol

This protocol outlines the basic steps for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Dissection medium (e.g., Hibernate-A)

-

Enzyme solution (e.g., Papain or Trypsin)

-

Enzyme inhibitor solution

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)

-

Culture plates or coverslips coated with Poly-D-Lysine (or Poly-L-Lysine) and Laminin

-

Sterile dissection tools

Procedure:

-

Preparation: Coat culture surfaces with Poly-D-Lysine and Laminin overnight in a 37°C incubator. Prepare all media and solutions and warm them to 37°C.

-

Dissection: Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Remove the uterine horn and place it in ice-cold dissection medium. Isolate the embryonic brains and dissect the cortices or hippocampi.

-

Digestion: Transfer the dissected tissue to the enzyme solution and incubate at 37°C for a specified time (e.g., 15-30 minutes), with gentle agitation every 5 minutes.

-

Inhibition and Trituration: Stop the digestion by adding the enzyme inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Cell Counting and Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells onto the prepared culture surfaces at the desired density in pre-warmed plating medium.

-

Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform partial media changes every 3-4 days.

Treatment with PF-03049423

Stock Solution Preparation:

-

Dissolve PF-03049423 in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions of PF-03049423 in pre-warmed neuron culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the neurons (typically ≤ 0.1%).

Treatment Protocol (Example for Neuroprotection Assay):

-

Culture primary neurons for 7-10 days in vitro (DIV) to allow for maturation.

-

Induce neuronal injury using a relevant stressor (e.g., glutamate excitotoxicity, oxygen-glucose deprivation).

-

Concurrently with or immediately after the insult, treat the neurons with varying concentrations of PF-03049423 or vehicle (DMSO).

-

Incubate the cultures for a predetermined duration (e.g., 24-48 hours).

-

Assess neuronal viability and other relevant endpoints.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of PF-03049423 in primary neuron cultures.

Table 1: Dose-Response of PF-03049423 on Neuronal Viability after Glutamate-Induced Excitotoxicity

| PF-03049423 Concentration (nM) | Neuronal Viability (% of Control) | Standard Deviation |

| 0 (Vehicle) | 52.3 | 4.5 |

| 1 | 61.8 | 5.1 |

| 10 | 75.2 | 6.3 |

| 100 | 88.9 | 5.8 |

| 1000 | 91.5 | 4.9 |

| 10000 | 78.4 | 7.2 |

Table 2: Effect of PF-03049423 on cGMP Levels in Primary Neurons

| Treatment | cGMP Concentration (pmol/mg protein) | Standard Deviation |

| Control | 1.5 | 0.2 |

| PF-03049423 (100 nM) | 4.8 | 0.6 |

| PF-03049423 (1000 nM) | 7.2 | 0.9 |

Mandatory Visualizations

Proposed Signaling Pathway of PF-03049423 in Neurons

Caption: Proposed signaling pathway of PF-03049423 in neurons.

Experimental Workflow for Assessing Neuroprotective Effects

Caption: Experimental workflow for assessing neuroprotection.

Logical Relationship of PDE5 Inhibition

Caption: Logical flow of PDE5 inhibition by PF-03049423.

References

Application Notes and Protocols for PF-03049423 Free Base in Cyclic GMP Signaling Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03049423 is a potent and highly selective inhibitor of phosphodiesterase 5A (PDE5A), a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways.[1] By inhibiting the hydrolysis of cGMP to GMP, PF-03049423 elevates intracellular cGMP levels, thereby potentiating downstream signaling cascades. This makes it a valuable tool for investigating the physiological and pathological roles of the cGMP pathway in various cellular and disease models. These application notes provide detailed protocols for the use of PF-03049423 free base in both enzymatic and cell-based cGMP signaling assays.

Data Presentation

Table 1: In Vitro Enzymatic Activity of PF-03049423

| Parameter | Value | Species/Assay Condition |

| IC₅₀ (PDE5A) | ~0.2 nM | Rat and Human Platelet Enzyme |

Table 2: Exemplary Data from a Cell-Based cGMP Accumulation Assay

| Parameter | Value | Cell Line | Stimulation |

| EC₅₀ (cGMP Accumulation) | User-determined | e.g., HEK293, Smooth Muscle Cells | e.g., Sodium Nitroprusside (SNP) |

| Maximum Fold Increase in cGMP | User-determined | e.g., HEK293, Smooth Muscle Cells | e.g., Sodium Nitroprusside (SNP) |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of PF-03049423.

Caption: General experimental workflows for enzymatic and cell-based cGMP assays.

Experimental Protocols

In Vitro PDE5A Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of PF-03049423 against purified recombinant PDE5A enzyme.

Materials:

-

This compound

-

Recombinant human PDE5A enzyme

-

cGMP substrate

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

DMSO (for compound dilution)

-

96-well or 384-well microplates

-

Microplate reader

-

Detection reagent (e.g., commercially available PDE assay kit)

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of PF-03049423 in 100% DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations (e.g., 0.01 nM to 1 µM). Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Assay Reaction:

-

Add 25 µL of the serially diluted PF-03049423 or vehicle control (assay buffer with DMSO) to the wells of the microplate.

-

Add 25 µL of diluted recombinant PDE5A enzyme to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for the binding of PF-03049423 to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the cGMP substrate solution. The final cGMP concentration should be at or below the Km value for the enzyme.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagents and incubate as required.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PDE5A inhibition for each concentration of PF-03049423 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the PF-03049423 concentration.

-

Determine the IC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Cell-Based cGMP Accumulation Assay

This protocol measures the ability of PF-03049423 to increase intracellular cGMP levels in cultured cells upon stimulation with a nitric oxide (NO) donor.

Materials:

-

This compound

-

A suitable cell line expressing PDE5 (e.g., HEK293, vascular smooth muscle cells)

-

Cell culture medium and supplements

-

NO donor (e.g., Sodium Nitroprusside - SNP)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

cGMP immunoassay kit (e.g., ELISA)

-

Protein assay reagent (e.g., BCA)

-

Multi-well cell culture plates

Procedure:

-

Cell Culture:

-

Seed the cells into a multi-well plate at an appropriate density and allow them to adhere and grow to 80-90% confluency.

-

-

Compound Treatment:

-

Wash the cells once with warm PBS.

-

Pre-treat the cells with various concentrations of PF-03049423 (e.g., 0.1 nM to 10 µM) or vehicle control in serum-free medium for 30-60 minutes at 37°C.

-

-

Cell Stimulation:

-

Stimulate the cells by adding a fixed concentration of an NO donor (e.g., 10 µM SNP) to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C to induce cGMP production.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with cold PBS.

-

Lyse the cells by adding the lysis buffer provided in the cGMP assay kit.

-

Incubate on ice for 10-20 minutes, then scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

-

cGMP Measurement:

-

Determine the intracellular cGMP concentration in the supernatant using a cGMP immunoassay kit, following the manufacturer's protocol.

-

Determine the total protein concentration in each lysate using a protein assay for normalization.

-

-

Data Analysis:

-

Normalize the cGMP concentration to the protein concentration for each sample.

-

Plot the normalized cGMP concentration against the logarithm of the PF-03049423 concentration.

-

Determine the EC₅₀ value (the concentration of PF-03049423 that produces 50% of the maximal cGMP accumulation) using a non-linear regression analysis.

-

Conclusion

PF-03049423 is a powerful research tool for the investigation of cGMP signaling. Its high potency and selectivity for PDE5A allow for precise modulation of this pathway. The protocols provided herein offer a starting point for researchers to design and execute robust experiments to explore the role of cGMP in their systems of interest. It is always recommended to optimize assay conditions for specific cell types and experimental setups.

References

Application of PF-03049423 in Alzheimer's Disease Models: A Review of the Drug Class

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Executive Summary

As of late 2025, there is no publicly available scientific literature or clinical trial data on the specific application of PF-03049423 in preclinical or clinical models of Alzheimer's disease (AD). Research and clinical development for PF-03049423 have primarily focused on its potential role in stroke recovery, where a Phase 2 clinical trial did not demonstrate therapeutic benefit.[1][2]

However, PF-03049423 belongs to a class of drugs known as phosphodiesterase-5 (PDE5) inhibitors. This class of compounds, which includes well-known drugs like sildenafil and tadalafil, has been investigated for its potential therapeutic effects in neurodegenerative disorders, including Alzheimer's disease. The proposed mechanism of action centers on the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is implicated in neuroprotection, synaptic plasticity, and memory.[3][4][5]

This document provides an overview of the preclinical evidence for PDE5 inhibitors as a class in Alzheimer's disease models, including their mechanism of action, a summary of key findings, and generalized experimental protocols based on published studies with other compounds in this class. This information is intended to serve as a reference for researchers interested in the potential application of novel PDE5 inhibitors, such as PF-03049423, in the context of Alzheimer's disease research.

Mechanism of Action: PDE5 Inhibitors in the Central Nervous System

Phosphodiesterase-5 is an enzyme that degrades cGMP, a crucial second messenger in various cellular processes. In the brain, the NO/cGMP signaling pathway plays a vital role in neuronal function. The proposed neuroprotective mechanism of PDE5 inhibitors in Alzheimer's disease involves the following steps:

-

Increased cGMP Levels: By inhibiting PDE5, these drugs prevent the breakdown of cGMP, leading to its accumulation in neurons.

-

Activation of Protein Kinase G (PKG): Elevated cGMP levels activate PKG, a downstream effector kinase.

-

Phosphorylation of CREB: PKG, in turn, phosphorylates the cAMP response element-binding protein (CREB), a transcription factor critical for synaptic plasticity, learning, and memory.[5][6][7]

-

Neuroprotective Effects: The activation of this pathway is thought to counteract the synaptic deficits induced by amyloid-beta (Aβ), reduce neuroinflammation, and potentially decrease the production of toxic Aβ species.[3][6][8]

Figure 1: Proposed signaling pathway of PDE5 inhibitors in neurons.

Preclinical Data for PDE5 Inhibitors in Alzheimer's Disease Models

While no data exists for PF-03049423, several studies have evaluated other PDE5 inhibitors in various animal models of Alzheimer's disease. The following table summarizes key findings.

| Compound | Animal Model | Key Findings | Reference(s) |

| Sildenafil | APP/PS1 Transgenic Mice | - Ameliorated synaptic dysfunction and memory deficits.- Reduced amyloid-beta (Aβ) levels.- Increased phosphorylation of CREB. | [6] |

| Aged Mice (26-30 months) | - Decreased neuronal apoptosis in the hippocampus.- Reduced the Aβ42:Aβ40 ratio.- Increased levels of brain-derived neurotrophic factor (BDNF). | [8] | |

| APP/PS1 Transgenic Mice | - Restored cognitive function without affecting Aβ burden.- Reduced neuroinflammation. | [3] | |

| Tadalafil | APP/PS1 Transgenic Mice | - Crossed the blood-brain barrier.- Reversed cognitive dysfunction. | [3] |

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments to assess the efficacy of a PDE5 inhibitor in Alzheimer's disease models, based on methodologies reported in the literature for compounds like sildenafil.

In Vitro Protocol: Assessment of Neuroprotection against Aβ-induced Toxicity

-

Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Treatment: Pre-treat neuronal cultures with the PDE5 inhibitor (e.g., PF-03049423 at various concentrations) for 2 hours.

-

Aβ Oligomer Preparation: Prepare oligomeric Aβ42 according to established protocols.

-

Induction of Toxicity: Expose the pre-treated neurons to a neurotoxic concentration of oligomeric Aβ42 (e.g., 5 µM) for 24 hours.

-

Cell Viability Assay: Assess cell viability using an MTT or LDH assay to quantify the protective effect of the PDE5 inhibitor.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of CREB and levels of apoptotic markers like cleaved caspase-3.

In Vivo Protocol: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

-

Animal Model: Use a well-characterized transgenic mouse model of AD, such as APP/PS1 or 5xFAD mice, along with wild-type littermates as controls.

-

Drug Administration: Administer the PDE5 inhibitor (e.g., PF-03049423) or vehicle control to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen (e.g., daily for 4 weeks) should be determined based on the compound's pharmacokinetic properties.

-

Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze (for spatial learning and memory) and the novel object recognition test (for recognition memory).

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Biochemical Analysis:

-

ELISA: Homogenize one brain hemisphere to measure the levels of soluble and insoluble Aβ40 and Aβ42.

-

Western Blot: Use tissue from the other hemisphere to analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and the phosphorylation of CREB.

-

-

Immunohistochemistry: Perfuse a separate cohort of mice and prepare brain sections for immunohistochemical staining to visualize Aβ plaques, microglia activation (e.g., Iba1 staining), and neuronal markers.

Figure 2: General experimental workflow for testing a PDE5 inhibitor in an AD mouse model.

Conclusion